Cas no 57800-77-8 (2-Chloro-5-methanesulfonyl-3-nitrothiophene)

2-Chloro-5-methanesulfonyl-3-nitrothiophene is a versatile organic compound known for its potent reactivity. Its unique structure and functional groups make it suitable for various synthetic applications, particularly in the synthesis of heterocyclic compounds. The presence of a nitro group and a sulfonyl group enhances its electrophilic character, facilitating aromatic substitution reactions. This compound is also valued for its stability and purity, ensuring reliable performance in laboratory settings.
2-Chloro-5-methanesulfonyl-3-nitrothiophene structure
57800-77-8 structure
商品名:2-Chloro-5-methanesulfonyl-3-nitrothiophene
CAS番号:57800-77-8
MF:C5H4NO4S2Cl
メガワット:241.673
CID:2833152
PubChem ID:71440945

2-Chloro-5-methanesulfonyl-3-nitrothiophene 化学的及び物理的性質

名前と識別子

    • 2-Chloro-5-methanesulfonyl-3-nitrothiophene
    • 2-Chloro-5-(methanesulfonyl)-3-nitrothiophene
    • Z1269205042
    • EN300-123325
    • HCA80077
    • 2-chloro-5-methanesulfonyl-3-nitrothiophene
    • AKOS030673858
    • 57800-77-8
    • DTXSID50849901
    • インチ: InChI=1S/C5H4ClNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3
    • InChIKey: YOKQNIITLXOXNG-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 240.9270276Da
  • どういたいしつりょう: 240.9270276Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 117Ų

2-Chloro-5-methanesulfonyl-3-nitrothiophene セキュリティ情報

2-Chloro-5-methanesulfonyl-3-nitrothiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-123325-10.0g
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95%
10.0g
$3376.0 2023-02-15
Enamine
EN300-123325-0.25g
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95%
0.25g
$389.0 2023-02-15
Enamine
EN300-123325-5.0g
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95%
5.0g
$2277.0 2023-02-15
Enamine
EN300-123325-250mg
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95.0%
250mg
$389.0 2023-10-02
Aaron
AR01A4GS-50mg
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95%
50mg
$276.00 2025-02-09
1PlusChem
1P01A48G-50mg
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95%
50mg
$238.00 2025-03-04
A2B Chem LLC
AV50864-500mg
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95%
500mg
$681.00 2024-04-19
A2B Chem LLC
AV50864-100mg
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95%
100mg
$322.00 2024-04-19
Aaron
AR01A4GS-5g
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95%
5g
$3156.00 2023-12-14
Enamine
EN300-123325-5000mg
2-chloro-5-methanesulfonyl-3-nitrothiophene
57800-77-8 95.0%
5000mg
$2277.0 2023-10-02

2-Chloro-5-methanesulfonyl-3-nitrothiophene 関連文献

2-Chloro-5-methanesulfonyl-3-nitrothiopheneに関する追加情報

Introduction to 2-Chloro-5-methanesulfonyl-3-nitrothiophene (CAS No. 57800-77-8)

2-Chloro-5-methanesulfonyl-3-nitrothiophene (CAS No. 57800-77-8) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a chloro group, a methanesulfonyl group, and a nitro group attached to a thiophene ring. These functional groups contribute to its reactivity and potential applications in various scientific and industrial processes.

The thiophene ring, a five-membered heterocyclic compound containing sulfur, is a fundamental building block in organic chemistry. The presence of the chloro, methanesulfonyl, and nitro groups imparts specific chemical properties to the molecule, making it an attractive candidate for a wide range of applications. For instance, the chloro group can participate in nucleophilic substitution reactions, while the methanesulfonyl group can act as an excellent leaving group in various synthetic transformations. The nitro group, on the other hand, can be reduced to an amino group, which is crucial for the synthesis of amino-containing compounds.

In recent years, 2-Chloro-5-methanesulfonyl-3-nitrothiophene has been extensively studied for its potential use in pharmaceutical research. One notable application is in the development of new drugs targeting specific biological pathways. For example, researchers have explored its use as an intermediate in the synthesis of anti-inflammatory agents and anticancer drugs. The compound's ability to undergo selective functionalization and transformation makes it a valuable starting material for the synthesis of complex molecules with therapeutic potential.

Beyond pharmaceutical applications, 2-Chloro-5-methanesulfonyl-3-nitrothiophene has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. The presence of the thiophene ring and the functional groups can influence the electronic structure and charge transport properties of materials derived from this compound. Recent studies have shown that derivatives of 2-Chloro-5-methanesulfonyl-3-nitrothiophene can be used to enhance the performance of organic solar cells and field-effect transistors.

The synthesis of 2-Chloro-5-methanesulfonyl-3-nitrothiophene typically involves multi-step processes that require precise control over reaction conditions. One common synthetic route involves the reaction of 3-nitrothiophene with methanesulfonyl chloride followed by chlorination. The choice of reagents and solvents plays a crucial role in achieving high yields and purity of the final product. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing environmental impact.

The physical properties of 2-Chloro-5-methanesulfonyl-3-nitrothiophene, such as its melting point, boiling point, and solubility, are important considerations for its handling and storage. These properties can vary depending on the specific conditions under which the compound is synthesized and purified. Researchers often use techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to characterize the structure and purity of this compound.

In conclusion, 2-Chloro-5-methanesulfonyl-3-nitrothiophene (CAS No. 57800-77-8) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique combination of functional groups makes it an attractive candidate for chemical synthesis, pharmaceutical research, and materials science. Ongoing research continues to uncover new possibilities for this versatile molecule, highlighting its importance in modern chemistry.

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